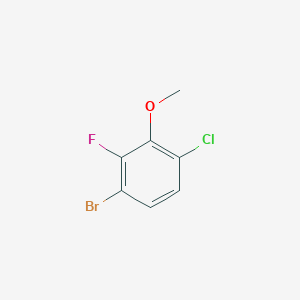
1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
Vue d'ensemble
Description
1-Bromo-4-chloro-2-fluoro-3-methoxybenzene is a chemical compound with the molecular formula C7H5BrClFO . It is also known as BCMF, and it is a halogenated benzene derivative.
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene can be represented by the InChI code: 1S/C7H5BrClFO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3 . This indicates that the molecule consists of a benzene ring substituted with bromo, chloro, fluoro, and methoxy groups.Applications De Recherche Scientifique
Chemoselectivity in Synthesis
Research demonstrates the use of similar halogenated compounds in chemoselective synthesis processes. For example, the cobalt-catalysed methoxycarbonylation of polysubstituted bromo, fluoro, and chlorobenzenes highlights the stability of fluorine substituents in these reactions, indicating potential applications in the synthesis of various fluorobenzoic acid derivatives (Boyarskiy et al., 2010).
Electrochemical Fluorination
Studies on the electrochemical fluorination of aromatic compounds, including halobenzenes, reveal insights into side reactions and mechanisms. This research is pertinent for understanding the reactivity and potential applications of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene in electrochemical contexts (Horio et al., 1996).
Photochemistry of Aromatic Compounds
Research into the photochemistry of aromatic diazo compounds, including various substituted benzenediazonium cations, could provide insights into the photochemical properties and applications of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene (Sukigara & Kikuchi, 1967).
SNAr Reactions in Dimethyl Sulphoxide
Investigations into the mechanism of SNAr reactions in dimethyl sulphoxide, involving compounds like 1-bromo-2-fluoro- and 1-bromo-2-chloro-3,5-dinitrobenzenes, are relevant to understanding the reactivity of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene in similar contexts (Onyido & Hirst, 1991).
Environmental Presence and Analysis
The analysis of halogenated methoxybenzenes, including bromochloromethoxybenzenes in the marine troposphere, can provide insights into the environmental presence and impact of compounds like 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene (Führer & Ballschmiter, 1998).
Vibrational Spectra Analysis
Studies on the vibrational spectra of halobenzene cations in ground and excited electronic states, obtained through mass-analyzed threshold ionization spectrometry, are pertinent to understanding the vibrational characteristics of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene (Kwon et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-4-chloro-2-fluoro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXNZQWUCRMXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloro-2-fluoro-3-methoxybenzene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

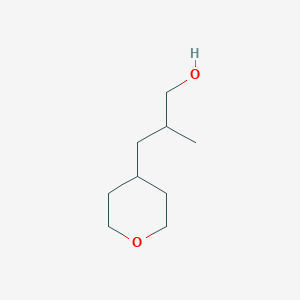
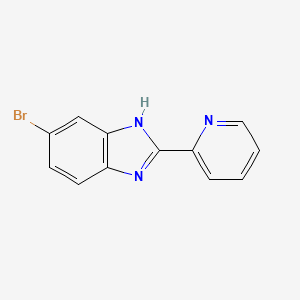
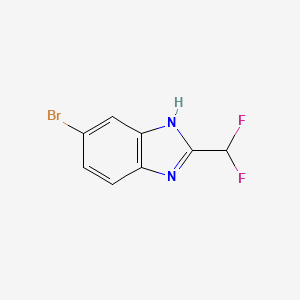
![[5-Fluoro-2-(methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1375225.png)
![[1-(Benzylamino)cyclobutyl]methanol](/img/structure/B1375227.png)
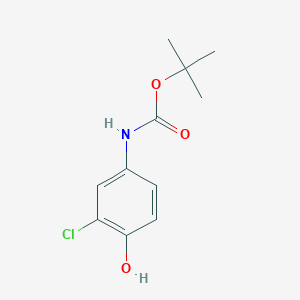
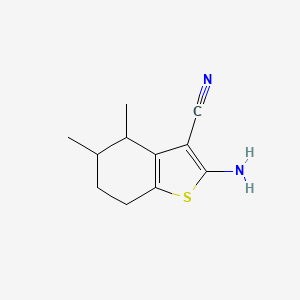
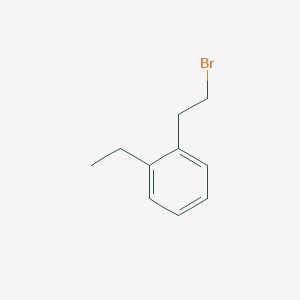
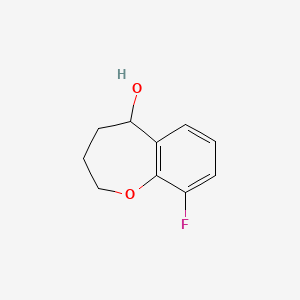
![2-[(5-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid](/img/structure/B1375233.png)
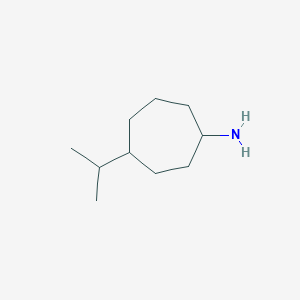
![tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate](/img/structure/B1375239.png)
![N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline](/img/structure/B1375240.png)
![1,8-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375242.png)